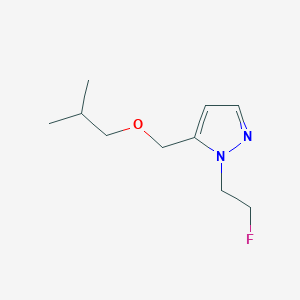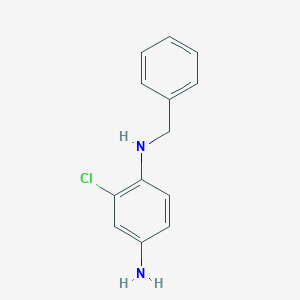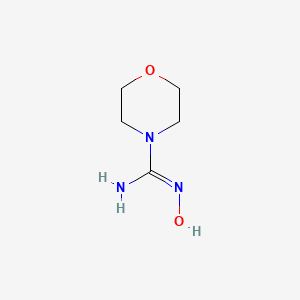
N'-hydroxymorpholine-4-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-hydroxymorpholine-4-carboxamidine” is a chemical compound with the CAS Number: 29044-26-6 . It has a molecular weight of 145.16 and its IUPAC name is N’-hydroxy-4-morpholinecarboximidamide .
Molecular Structure Analysis
The molecular formula of “N’-hydroxymorpholine-4-carboxamidine” is C5H11N3O2 . The InChI code for this compound is 1S/C5H11N3O2/c6-5 (7-9)8-1-3-10-4-2-8/h5H,1-4,6H2 .Physical And Chemical Properties Analysis
“N’-hydroxymorpholine-4-carboxamidine” is a solid . It should be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen
Pharmacological Modulators in Scientific Research
Pharmacological modulators like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) are extensively used to study AMPK activity, crucial for understanding metabolism and cancer pathogenesis. Although initially focused on AMPK activation, emerging studies reveal AMPK-independent effects, highlighting the complexity of pharmacological modulators in research (Visnjic et al., 2021) Cells.
Bioactive Compounds and Their Clinical Applications
Compounds like Carvacrol exhibit a wide range of bioactivities, including antimicrobial, antioxidant, and anticancer properties. Such studies underscore the potential of natural and synthetic compounds in developing new treatments and enhancing our understanding of bioactive molecules in health and disease (Sharifi-Rad et al., 2018) Phytotherapy Research.
Biocatalyst Inhibition and Microbial Engineering
Research into carboxylic acids and their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae contributes to the development of robust microbial strains for industrial applications, including biorenewable chemicals production (Jarboe et al., 2013) Frontiers in Microbiology.
Antimicrobial and Antioxidant Potential of Chitosan
Chitosan, a biopolymer with a unique chemical structure, has garnered interest for its antimicrobial and antioxidant capabilities. Understanding the pharmacological activities and optimization of chitosan formulations can significantly impact food and pharmaceutical industries (Raafat & Sahl, 2009) Microbial Biotechnology.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxymorpholine-4-carboxamidine' involves the reaction of morpholine-4-carboxamidine with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Morpholine-4-carboxamidine", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve morpholine-4-carboxamidine in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold solvent (e.g. ethanol) to obtain 'N'-hydroxymorpholine-4-carboxamidine'" ] } | |
CAS-Nummer |
29044-26-6 |
Molekularformel |
C5H11N3O2 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
N'-hydroxymorpholine-4-carboximidamide |
InChI |
InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7) |
InChI-Schlüssel |
VQTABDIYPJEHBR-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCN1/C(=N\O)/N |
SMILES |
C1COCCN1C(=NO)N |
Kanonische SMILES |
C1COCCN1C(=NO)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2778722.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2778723.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2778725.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2778726.png)
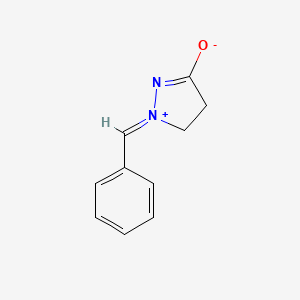
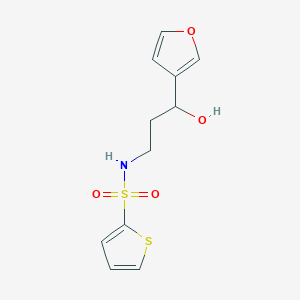
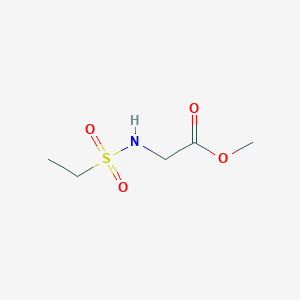
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)
![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778736.png)
acetonitrile](/img/structure/B2778737.png)
